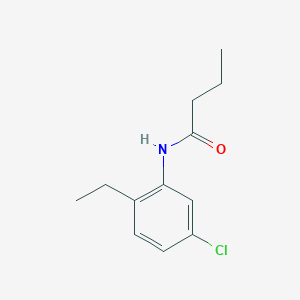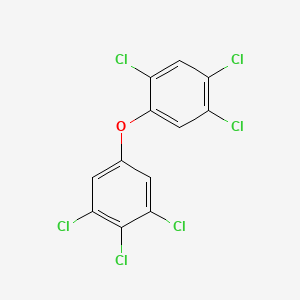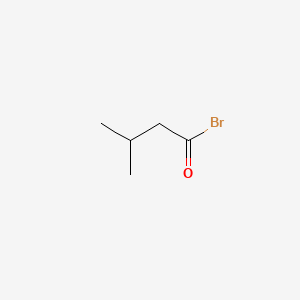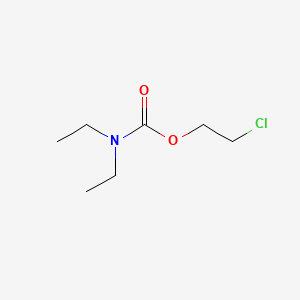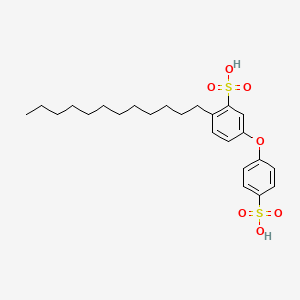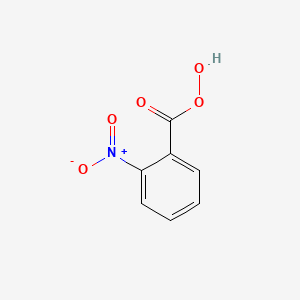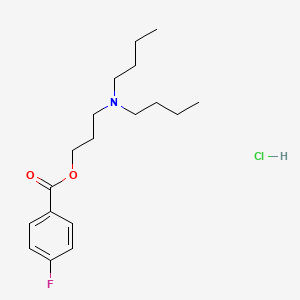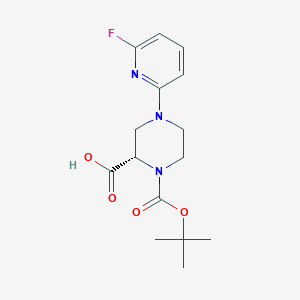
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of a fluoropyridine moiety and a piperazine ring suggests that this compound may have interesting pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoropyridine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyridine derivative is introduced to the piperazine ring.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during synthesis. The Boc group can be introduced using Boc anhydride and removed under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine structure.
Medicine: Possible therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The fluoropyridine moiety could enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the fluorine atom, which might affect its pharmacological properties.
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid: Contains a fluorophenyl group instead of a fluoropyridine, which could influence its activity and selectivity.
Uniqueness
The presence of the fluoropyridine moiety in (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid may confer unique properties, such as increased metabolic stability or enhanced binding affinity for certain biological targets.
特性
分子式 |
C15H20FN3O4 |
|---|---|
分子量 |
325.34 g/mol |
IUPAC名 |
(2S)-4-(6-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-10(19)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)/t10-/m0/s1 |
InChIキー |
UGMNGHYVOPEUJX-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC(=CC=C2)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


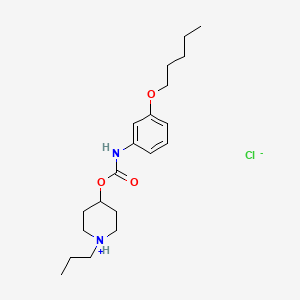
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
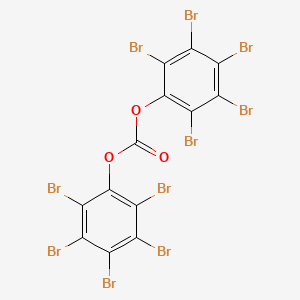

![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
